molecular formula C10H15ClN2O2S B1460589 N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride CAS No. 2137710-04-2

N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride

Cat. No. B1460589
CAS RN: 2137710-04-2
M. Wt: 262.76 g/mol
InChI Key: XCLSCTJKLRPWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride (NCP) is a cyclic sulfonamide compound that has been studied for its potential applications in synthetic chemistry, biochemistry, and pharmacology. NCP has been used in a variety of laboratory experiments and is known for its unique physical, chemical, and biological properties.

Scientific Research Applications

Medicinal Chemistry Applications

One stream of research focuses on the development of inhibitors targeting specific enzymes or receptors, critical for advancing therapeutic options. For instance, research on the synthesis and evaluation of compounds for antimicrobial activities highlights the role of sulfonamide moieties in combating microbial infections. These studies are essential for identifying new antimicrobial agents, given the rising concern over antibiotic resistance. Similarly, sulfonamides have been investigated for their potential in treating cancer, where compounds bearing the sulfonamide fragment showed significant anti-cancer activity against various cell lines. This suggests their role in inducing apoptosis in cancer cells, an essential mechanism for cancer therapeutics (Cumaoğlu et al., 2015).

Drug Metabolism

Another critical area of application is in drug metabolism, where studies have utilized biocatalysis to prepare mammalian metabolites of biaryl-bis-sulfonamide compounds. This approach aids in understanding the metabolic pathways of potential therapeutic agents and their metabolites' structure-activity relationships. For example, a study demonstrated the application of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, providing insights into the drug's metabolic profile and supporting its clinical investigation (Zmijewski et al., 2006).

Synthesis of Biologically Active Compounds

Research also extends to the synthesis of novel compounds with potential biological activities. Studies have explored various synthetic methodologies to incorporate sulfonamide groups into compounds with promising biological activities, such as antimicrobial, antifungal, and anticancer properties. These synthetic endeavors not only expand the chemical space of biologically active molecules but also provide a foundation for future drug development efforts. The synthesis of novel thiazole, pyridone, and chromene derivatives bearing a biologically active sulfonamide moiety represents such efforts, aiming to discover new therapeutic agents with enhanced efficacy and selectivity (Darwish et al., 2014).

properties

IUPAC Name

N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c11-7-8-2-1-3-9(6-8)12-15(13,14)10-4-5-10;/h1-3,6,10,12H,4-5,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLSCTJKLRPWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride
Reactant of Route 3
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride
Reactant of Route 4
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride
Reactant of Route 5
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride
Reactant of Route 6
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.